molecular formula C16H15ClO3 B13343827 2-Chloro-5-methoxy-4-((3-methylbenzyl)oxy)benzaldehyde

2-Chloro-5-methoxy-4-((3-methylbenzyl)oxy)benzaldehyde

Cat. No.: B13343827
M. Wt: 290.74 g/mol
InChI Key: INLOYFHFIOQPRG-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxy-4-((3-methylbenzyl)oxy)benzaldehyde is an organic compound with the molecular formula C16H15ClO3 and a molecular weight of 290.75 g/mol This compound is characterized by the presence of a chloro group, a methoxy group, and a benzyl ether group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methoxy-4-((3-methylbenzyl)oxy)benzaldehyde typically involves the reaction of 2-chloro-5-methoxybenzaldehyde with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methoxy-4-((3-methylbenzyl)oxy)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, in the presence of a base or catalyst

Major Products Formed

    Oxidation: 2-Chloro-5-methoxy-4-((3-methylbenzyl)oxy)benzoic acid

    Reduction: 2-Chloro-5-methoxy-4-((3-methylbenzyl)oxy)benzyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-Chloro-5-methoxy-4-((3-methylbenzyl)oxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition due to its aldehyde group.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methoxy-4-((3-methylbenzyl)oxy)benzaldehyde is not well-documented. its aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various molecular targets and pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-methoxy-4-((3-methylbenzyl)oxy)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H15ClO3

Molecular Weight

290.74 g/mol

IUPAC Name

2-chloro-5-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde

InChI

InChI=1S/C16H15ClO3/c1-11-4-3-5-12(6-11)10-20-16-8-14(17)13(9-18)7-15(16)19-2/h3-9H,10H2,1-2H3

InChI Key

INLOYFHFIOQPRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C(=C2)Cl)C=O)OC

Origin of Product

United States

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